Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-d]pyridazine core, which is a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the stability of intermediates and the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the heterocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl chains .
Scientific Research Applications
Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-3-phenyl-5-(4-methylbenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 4-oxo-3-phenyl-5-(4-chlorobenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Ethyl 4-oxo-3-phenyl-5-(4-fluorobenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Uniqueness
The presence of the trifluoromethyl group in Ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
ethyl 4-oxo-3-phenyl-5-[[4-(trifluoromethyl)benzoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O4S/c1-2-33-22(32)18-16-12-34-20(17(16)21(31)29(28-18)15-6-4-3-5-7-15)27-19(30)13-8-10-14(11-9-13)23(24,25)26/h3-12H,2H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEAJPZSYRNRJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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